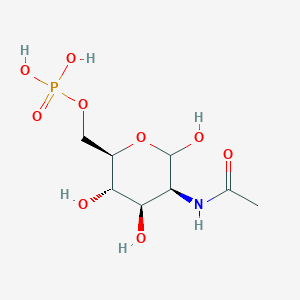

N-Acetyl-D-mannosamine 6-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16NO9P |

|---|---|

Molecular Weight |

301.19 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8?/m1/s1 |

InChI Key |

BRGMHAYQAZFZDJ-ZTVVOAFPSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Central Role in Amino Sugar and Nucleotide Sugar Metabolism

N-Acetyl-D-mannosamine 6-phosphate is a central metabolite in the amino sugar and nucleotide sugar metabolism pathway (KEGG pathway ec00520). ecmdb.cagenome.jp This pathway is responsible for the formation of a variety of essential sugar derivatives required for the synthesis of glycoproteins, glycolipids, and other complex carbohydrates. ManNAc-6-P's position within this network allows it to be a substrate for several enzymes, highlighting its integral role in cellular glycometabolism. ecmdb.ca

The formation and conversion of ManNAc-6-P are tightly regulated enzymatic steps. In the context of sialic acid biosynthesis, ManNAc-6-P is generated from N-acetyl-D-mannosamine (ManNAc) through phosphorylation by the kinase domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). ontosight.aimedlineplus.govpatsnap.com This reaction consumes one molecule of ATP. pnas.org Conversely, in the catabolic direction, ManNAc-6-P can be converted to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P) by the enzyme N-acetylmannosamine-6-phosphate 2-epimerase (NanE). uniprot.orgnih.gov This reversible epimerization links the metabolism of ManNAc directly to that of GlcNAc, a major building block for numerous glycans.

The intricate connections of ManNAc-6-P are further illustrated by its relationship with nucleotide sugars. The initial substrate for the sialic acid pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is a key nucleotide sugar. medlineplus.govwikipedia.org The GNE enzyme catalyzes the conversion of UDP-GlcNAc to ManNAc, which is then phosphorylated to ManNAc-6-P. medlineplus.gov This demonstrates a direct link between nucleotide sugar availability and the synthesis of ManNAc-6-P.

Significance As a Key Intermediate in Sialic Acid Biosynthesis and Catabolism

N-Acetylmannosamine Kinase (EC 2.7.1.60) Pathway

The N-Acetylmannosamine Kinase (NanK) pathway represents a direct route to the synthesis of N-Acetyl-D-mannosamine 6-phosphate. This pathway is particularly prominent in several pathogenic bacteria that utilize host-derived sialic acids as a source of carbon and nitrogen. acs.orgnih.gov The key enzyme in this pathway, N-acylmannosamine kinase (EC 2.7.1.60), belongs to the family of transferases that transfer phosphorus-containing groups to an alcohol group acceptor. wikipedia.org

Enzymatic Phosphorylation of N-Acetyl-D-mannosamine

The core reaction of this pathway involves the direct phosphorylation of N-Acetyl-D-mannosamine (ManNAc). patsnap.com The enzyme N-acetylmannosamine kinase catalyzes the transfer of a phosphate group from adenosine (B11128) 5'-triphosphate (ATP) to the C6 position of ManNAc. lu.se This reaction yields N-acetyl-D-mannosamine 6-phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org The systematic name for this enzyme class is ATP:N-acyl-D-mannosamine 6-phosphotransferase. wikipedia.org Studies have confirmed that both zinc-finger containing and zinc-finger-lacking NanK enzymes catalyze this phosphorylation to generate N-acetylmannosamine 6-phosphate. acs.orgnih.gov This enzymatic phosphorylation is a critical step in the catabolism of sialic acid in various bacteria. nih.gov

Substrate Specificity and Catalytic Activity

N-acetylmannosamine kinase exhibits a notable specificity for its primary substrate, N-acyl-D-mannosamine. wikipedia.org While it can phosphorylate N-acetyl-D-mannosamine, research on partially purified enzyme preparations has shown similar activity with N-glycolyl-D-mannosamine. pnas.org However, the kinase is distinct and separable from those that phosphorylate other sugars like D-glucose, D-mannose, and N-acetyl-D-glucosamine. pnas.org

Kinetic studies on NanK from various pathogenic bacteria have provided insights into its catalytic efficiency. For instance, NanK enzymes from Haemophilus influenzae (Hi-NanK), Pasteurella multocida (Pm-NanK), and Vibrio cholerae (Vc-NanK), which contain a zinc-finger motif, show a significantly higher substrate binding affinity compared to the NanK from Fusobacterium nucleatum (Fn-NanK), which lacks this motif. acs.orgnih.gov The apparent Michaelis constant (Kм) for ManNAc is approximately 10-fold lower in zinc-finger containing NanKs (around 60 μM) compared to Fn-NanK (around 700 μM). acs.orgnih.govmerckmillipore.com In contrast, the human N-acetylmannosamine kinase (hMNK) domain of the GNE enzyme has a reported Kм value of 95 μM for ManNAc. nih.gov Some NanK enzymes, like the one from Escherichia coli, also exhibit low-level glucokinase activity, though their catalytic efficiency with N-acyl-D-mannosamine is substantially higher. uniprot.org

Table 1: Kinetic Properties of N-Acetylmannosamine Kinase (NanK) from Different Species

| Enzyme Source | Substrate | Apparent Kм (μM) |

|---|---|---|

| Fusobacterium nucleatum (Fn-NanK) | ManNAc | ~700 acs.orgnih.govmerckmillipore.com |

| ZnF motif-containing NanKs (H. influenzae, P. multocida, V. cholerae) | ManNAc | ~60 acs.orgnih.govmerckmillipore.com |

| Human (hMNK domain of GNE) | ManNAc | 95 nih.gov |

| Escherichia coli | N-acyl-D-mannosamine | 360 uniprot.org |

| Escherichia coli | D-glucose | 20,000 uniprot.org |

Structural Determinants of Kinase Function

N-acetylmannosamine kinases are members of the extensive ROK (Repressors, Open reading frames, and Kinases) superfamily. nih.govlu.se A common feature of many ROK family enzymes is a conserved zinc-finger (ZnF) motif, which plays a structural and functional role. acs.orgnih.gov This motif is typically formed by the coordination of a zinc ion with cysteine and histidine residues, stabilizing the protein structure. nih.gov

Crystal structures of NanK from P. multocida and H. influenzae reveal the presence of this ZnF motif. acs.orgnih.gov However, the NanK from Fusobacterium nucleatum (FnNanK) is a notable exception, as it lacks this conserved zinc-binding site. nih.govlu.senih.gov Despite the absence of the ZnF motif, FnNanK maintains the major structural features necessary for enzymatic activity. lu.senih.gov Structural analyses indicate that in FnNanK, the role of the ZnF motif is compensated by a cluster of hydrophobic residues. nih.govmerckmillipore.com This hydrophobic cluster helps in the proper orientation of the ManNAc substrate in the active site. nih.govmerckmillipore.com The human MNK domain of the GNE enzyme also possesses a ROK family signature zinc-binding motif. plos.org Upon substrate binding, the kinase undergoes a conformational change, with the N-terminal lobe rotating towards the C-terminal lobe to tightly coordinate the ManNAc molecule. nih.gov

Uridine Diphosphate-N-Acetylglucosamine 2-Epimerase/N-Acetylmannosamine Kinase (GNE) Pathway

In vertebrates, the primary pathway for N-Acetyl-D-mannosamine 6-phosphate synthesis is governed by the bifunctional enzyme Uridine Diphosphate-N-Acetylglucosamine 2-Epimerase/N-Acetylmannosamine Kinase (GNE). mdpi.comnih.govnih.gov This single polypeptide possesses two distinct catalytic domains and is the key enzyme in sialic acid biosynthesis. nih.govmdpi.comuniprot.org Mutations in the GNE gene are associated with the autosomal-recessive disease GNE myopathy. mdpi.com

Epimerization and Subsequent Phosphorylation Mechanisms

The conversion of UDP-GlcNAc to N-Acetyl-D-mannosamine 6-phosphate by the GNE enzyme occurs in two sequential steps:

Epimerization: The N-terminal epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc into N-acetyl-D-mannosamine (ManNAc), with the simultaneous cleavage and release of UDP. mdpi.comwikipedia.org This reaction involves an epimerization at the C2 position of the sugar. acs.org

Phosphorylation: The newly formed ManNAc is then handed over to the C-terminal kinase domain of the same GNE polypeptide. mdpi.com This kinase domain catalyzes the phosphorylation of ManNAc, using ATP as the phosphate donor, to produce the final product, N-acetyl-D-mannosamine 6-phosphate. nih.govnih.govmdpi.com This step is analogous to the reaction catalyzed by the standalone NanK enzymes.

The bifunctional nature of the GNE enzyme allows for an efficient two-step synthesis, potentially involving substrate channeling between the epimerase and kinase domains. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Acetyl-D-mannosamine 6-phosphate | ManNAc-6P |

| N-Acetyl-D-mannosamine | ManNAc |

| Adenosine 5'-triphosphate | ATP |

| Adenosine diphosphate | ADP |

| Uridine Diphosphate-N-Acetylglucosamine | UDP-GlcNAc |

| N-glycolyl-D-mannosamine | - |

| D-glucose | - |

| D-mannose | - |

| N-acetyl-D-glucosamine | GlcNAc |

| Uridine diphosphate | UDP |

| CMP-N-acetylneuraminic acid | CMP-Neu5Ac |

| Zinc | Zn |

| Cysteine | Cys |

Contributions from Other Precursors, e.g., N-Acetyl-neuraminate-9-phosphate

A significant metabolic fate of ManNAc-6-P is its condensation with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). nih.govrsc.org This reaction is catalyzed by N-acylneuraminate-9-phosphate synthase. wikipedia.org Subsequently, Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminate-9-phosphate phosphatase, to yield N-acetylneuraminic acid (Neu5Ac), a primary form of sialic acid. imrpress.comnih.gov

The relationship between ManNAc-6-P and Neu5Ac-9-P is therefore sequential in the forward direction of sialic acid synthesis. The established pathway shows the conversion of ManNAc-6-P to Neu5Ac-9-P. wikipedia.orgnih.govnih.gov The degradation of sialic acids can also serve as a source for precursors. The breakdown of glycoproteins can release Neu5Ac, which can be recycled. While not a direct conversion from Neu5Ac-9-P, this salvage pathway can generate ManNAc, which can then be phosphorylated by either the GNE kinase domain or an ancillary kinase like NAGK to replenish the ManNAc-6-P pool. imrpress.comnih.gov

The direct contribution of N-acetylneuraminate-9-phosphate as a precursor to N-Acetyl-D-mannosamine 6-phosphate is not the primary described metabolic route. The main pathway proceeds from ManNAc-6-P to Neu5Ac-9-P. rsc.orgwikipedia.org The reversibility of the N-acylneuraminate-9-phosphate synthase reaction under physiological conditions is not a commonly reported mechanism for ManNAc-6-P synthesis.

The following table outlines the key molecules in the metabolic vicinity of N-Acetyl-D-mannosamine 6-phosphate.

| Compound | Role in Relation to N-Acetyl-D-mannosamine 6-phosphate |

| N-acetyl-D-mannosamine (ManNAc) | Immediate precursor, phosphorylated to form ManNAc-6-P. nih.govimrpress.com |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Initial substrate for the GNE enzyme to produce ManNAc. imrpress.comnih.gov |

| N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) | Product of the condensation of ManNAc-6-P and phosphoenolpyruvate. nih.govrsc.orgwikipedia.org |

| N-acetylneuraminic acid (Neu5Ac) | Formed from the dephosphorylation of Neu5Ac-9-P; its degradation can lead to ManNAc, a precursor for ManNAc-6-P. imrpress.comnih.govnih.gov |

Catabolism and Downstream Metabolic Fates of N Acetyl D Mannosamine 6 Phosphate

Conversion to N-Acetylneuraminic Acid 9-Phosphate

A primary metabolic route for ManNAc-6P is its condensation with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P), a precursor to sialic acids. uniprot.orgnih.gov This reaction is a critical step in the biosynthesis of these important cell-surface sugars. nih.gov

The enzyme responsible for this conversion is N-acylneuraminic acid 9-phosphate synthetase (NANS), also known as sialic acid 9-phosphate synthetase. wikipedia.org This enzyme catalyzes the formation of Neu5Ac-9P from ManNAc-6P and PEP. nih.gov The systematic name for this enzyme class is phosphoenolpyruvate:N-acyl-D-mannosamine-6-phosphate 1-(2-carboxy-2-oxoethyl)transferase. wikipedia.org In some organisms, this enzyme can also use D-mannose 6-phosphate to produce 3-deoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate 9-phosphate (KDN-9-P). uniprot.org Studies on the rat liver enzyme have shown that it exists as a dimer and has an absolute requirement for divalent cations like Mn2+, Fe2+, or Mg2+ for its activity. nih.gov

Phosphoenolpyruvate (PEP) serves as the donor of a three-carbon unit in the synthesis of Neu5Ac-9P. hmdb.cawikipedia.org PEP is a high-energy intermediate in glycolysis and gluconeogenesis. wikipedia.org The reaction catalyzed by NANS involves the condensation of PEP with ManNAc-6P, resulting in the formation of Neu5Ac-9P and the release of inorganic phosphate (B84403). wikipedia.org The presence of PEP has been shown to protect NANS from inactivation by sulfhydryl modifying reagents, suggesting the proximity of a cysteine residue to the PEP binding site within the enzyme's active site. nih.gov

Epimerization to N-Acetylglucosamine 6-Phosphate

Alternatively, ManNAc-6P can be converted to N-acetylglucosamine 6-phosphate (GlcNAc-6P) through an epimerization reaction. nih.govnih.gov This reaction is a key step in the catabolism of sialic acids, allowing them to be utilized as a carbon source by entering the glycolytic pathway. nih.gov

This epimerization is catalyzed by the enzyme N-acetylmannosamine-6-phosphate 2-epimerase, commonly known as NanE. nih.govebi.ac.uk NanE is essential for the growth of certain bacteria, such as Staphylococcus aureus, on media where N-acetylneuraminic acid is the sole carbon source. nih.gov The enzyme is found in a variety of pathogenic bacteria and plays a role in the utilization of N-acetylmannosamine. ebi.ac.uk

The reaction catalyzed by NanE involves the inversion of the stereochemistry at the C2 position of ManNAc-6P to produce GlcNAc-6P. nih.govresearchgate.net This change in the spatial arrangement of the substituents around the second carbon atom is the defining feature of this epimerization.

The catalytic mechanism of NanE has been a subject of detailed investigation. It is proposed to proceed through a deprotonation-reprotonation mechanism. nih.govresearchgate.net Initially, a proton is abstracted from the C2 position of ManNAc-6P, leading to the formation of a negatively charged enolate intermediate. nih.gov This intermediate is stabilized by residues within the active site. Following a rotation around the C2-C3 bond, the intermediate is reprotonated to yield the product, GlcNAc-6P. nih.gov

Structural studies of NanE from Staphylococcus aureus have revealed a triosephosphate isomerase (TIM) barrel fold and identified key residues in the active site. nih.govresearchgate.net These include Gln11, Arg40, Lys63, Asp124, Glu180, and Arg208. nih.govresearchgate.net While a catalytic lysine (B10760008) was initially thought to be solely responsible for the proton transfers, more recent research suggests a novel substrate-assisted mechanism where the C5 hydroxyl group of the substrate is activated by Glu180 to participate in the proton displacement at the C2 stereocenter. researchgate.netnih.gov This highlights a more complex and elegant mechanism than previously understood.

Table of Key Enzymes and their Functions

| Enzyme | Abbreviation | Function |

|---|---|---|

| N-Acylneuraminic Acid 9-Phosphate Synthetase | NANS | Catalyzes the synthesis of N-acetylneuraminic acid 9-phosphate from N-acetyl-D-mannosamine 6-phosphate and phosphoenolpyruvate. nih.govwikipedia.org |

Table of Compounds

| Compound Name |

|---|

| N-Acetyl-D-mannosamine 6-phosphate |

| N-Acetylneuraminic Acid 9-Phosphate |

| Phosphoenolpyruvate |

| N-Acetylglucosamine 6-Phosphate |

| N-acetyl-D-mannosamine |

| D-mannose 6-phosphate |

| 3-deoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate 9-phosphate |

| N-acetylneuraminic acid |

| N-acyl-D-mannosamine 6-phosphate |

| N-acylneuraminate 9-phosphate |

| phosphate |

| N-acetylglucosamine |

| N-acetylmannosamine |

| Sialic acid |

| Pyruvic acid |

| Glucose |

| UDP-GlcNAc |

| ManNAc |

| CMP-sialic acid |

| 2-phosphoglyceric acid |

| Adenosine (B11128) triphosphate |

| Pyruvic acid |

| Oxaloacetate |

| Guanosine triphosphate |

| Erythrose-4-phosphate |

| 3-deoxy-D-arabinoheptulosonate-7-phosphate |

| Malate |

| 6-phosphoglucose |

| Malic acid |

| N-Glycolylneuraminic acid |

| Nitric oxide |

| Nitrogen dioxide |

| Sodium nitrite |

| Ethyl nitrite |

| Nitroethane |

| Nitric acid |

| Nitrous acid |

| Carbon |

| Nitrogen |

| Glucosamine-6P |

Integration into Core Carbohydrate Metabolic Networks

N-Acetyl-D-mannosamine 6-phosphate (ManNAc-6P) serves as a key intermediate that links sialic acid catabolism with central carbohydrate metabolism. Following its formation, typically from the phosphorylation of N-acetyl-D-mannosamine (ManNAc) or from the breakdown of sialic acid, ManNAc-6P undergoes a series of enzymatic conversions that ultimately funnel it into the glycolytic pathway. nih.govnih.gov This integration allows the carbon skeleton of sialic acids and related amino sugars to be utilized for energy production and as a source for biosynthetic precursors. The pivotal first step in this integration is the epimerization of ManNAc-6P to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), a reaction catalyzed by the enzyme N-acetylmannosamine-6-phosphate 2-epimerase (NanE). nih.gov This conversion is critical as it channels the metabolite into the subsequent steps of deacetylation and deamination. nih.gov

Subsequent Deacetylation and Deamination Reactions

Once N-acetyl-D-mannosamine 6-phosphate is converted to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), it enters a two-step enzymatic sequence to prepare it for entry into glycolysis. nih.gov

The first reaction is a deacetylation step catalyzed by N-acetylglucosamine-6-phosphate deacetylase (NagA). researchgate.net This enzyme removes the acetyl group from GlcNAc-6P, yielding two products: glucosamine-6-phosphate (GlcN-6P) and acetate. researchgate.net This reaction is an essential step in the catabolism of amino sugars in various bacteria. researchgate.net

The second reaction involves the deamination of the resulting glucosamine-6-phosphate. This is carried out by the enzyme glucosamine-6-phosphate deaminase (NagB), which converts GlcN-6P into fructose-6-phosphate (B1210287) and ammonia. nih.govnih.gov The NagB-catalyzed reaction involves both a deamination and an isomerization, directly producing an intermediate of glycolysis. nih.gov

The sequential action of these two enzymes, NagA and NagB, is crucial for processing the amino sugar into a form that can be readily metabolized by the cell's central energy-producing pathways. nih.gov

Table 1: Key Enzymes in the Conversion of N-Acetyl-D-glucosamine 6-phosphate to a Glycolytic Intermediate

| Enzyme | Abbreviation | Substrate | Products | Reaction Type |

| N-acetylglucosamine-6-phosphate deacetylase | NagA | N-acetyl-D-glucosamine 6-phosphate | Glucosamine-6-phosphate, Acetate | Deacetylation |

| Glucosamine-6-phosphate deaminase | NagB | Glucosamine-6-phosphate | Fructose-6-phosphate, Ammonia | Deamination/Isomerization |

Entry into Glycolysis Pathways

Table 2: Catabolic Pathway from N-Acetyl-D-mannosamine 6-phosphate to Glycolysis

| Step | Metabolite | Enzyme | Product(s) | Metabolic Pathway |

| 1 | N-Acetyl-D-mannosamine 6-phosphate | N-acetylmannosamine-6-phosphate 2-epimerase (NanE) | N-acetyl-D-glucosamine 6-phosphate | Amino Sugar Catabolism |

| 2 | N-acetyl-D-glucosamine 6-phosphate | N-acetylglucosamine-6-phosphate deacetylase (NagA) | Glucosamine-6-phosphate, Acetate | Amino Sugar Catabolism |

| 3 | Glucosamine-6-phosphate | Glucosamine-6-phosphate deaminase (NagB) | Fructose-6-phosphate, Ammonia | Amino Sugar Catabolism |

| 4 | Fructose-6-phosphate | Phosphofructokinase-1 (PFK-1) | Fructose-1,6-bisphosphate | Glycolysis |

Compound Index

Regulatory Mechanisms Governing N Acetyl D Mannosamine 6 Phosphate Metabolism

Transcriptional Regulation of Enzyme Expression

The synthesis and degradation of N-Acetyl-D-mannosamine 6-phosphate are controlled at the genetic level through the regulation of enzyme expression. In bacteria such as Escherichia coli, the enzymes for sialic acid catabolism are encoded by the nan (N-acetylneuraminate) operon. The expression of this operon is controlled by the NanR repressor protein. NanR functions by binding to the nan promoter region, thereby blocking the transcription of genes required for the breakdown of sialic acid and its derivatives. This repression is lifted in the presence of an inducer, typically sialic acid itself, allowing the cell to produce the necessary enzymes only when their substrate is available.

While the NanR system is primarily associated with catabolism, the principles of transcriptional control via repressor and inducer molecules are fundamental in metabolic regulation. Analogous systems, involving transcription factors that respond to the levels of key metabolites, are known to regulate biosynthetic pathways. For instance, the transcriptional regulation of N-acetylglutamate synthase (NAGS), an enzyme in a different but related amino-sugar pathway, is controlled by several transcription factors, including Sp1, CREB, HNF-1, and NF-Y, which respond to hormonal and dietary signals. nih.gov This highlights how cells adapt to broader physiological cues by adjusting the expression of metabolic enzymes at the transcriptional level. nih.gov

Allosteric Control and Feedback Inhibition in Related Pathways

Allosteric regulation provides a rapid and sensitive mechanism for modulating metabolic flux in response to changing concentrations of specific molecules. In the context of N-Acetyl-D-mannosamine 6-phosphate, which is a key intermediate in sialic acid biosynthesis, feedback inhibition is a critical control point.

A prominent example is the regulation of the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE). The epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc), the precursor to N-Acetyl-D-mannosamine 6-phosphate. wikipedia.org The final product of the sialic acid pathway, CMP-sialic acid, acts as a feedback inhibitor by binding to an allosteric site on the GNE enzyme. wikipedia.org This binding reduces the enzyme's activity, thereby down-regulating the entire pathway when the supply of sialic acid is sufficient. wikipedia.org This mechanism is crucial for maintaining homeostasis of sialic acid levels. wikipedia.orgnih.gov

Furthermore, research has shown that N-Acetyl-D-mannosamine 6-phosphate itself can exert regulatory control. In Escherichia coli K92, high concentrations of ManNAc-6-phosphate have been found to inhibit N-acetylneuraminic acid (NeuAc) lyase, an enzyme that synthesizes NeuAc for the production of capsular polysialic acid. nih.gov This indicates that the intermediate can regulate its own downstream utilization, preventing excessive synthesis of sialic acid polymers. nih.gov

| Regulator | Affected Enzyme | Mechanism | Effect |

| CMP-sialic acid | UDP-GlcNAc 2-epimerase (GNE) | Allosteric Feedback Inhibition | Decreases production of N-acetyl-D-mannosamine wikipedia.org |

| N-Acetyl-D-mannosamine 6-phosphate | N-acetylneuraminic acid (NeuAc) lyase | Inhibition | Decreases synthesis of N-acetylneuraminic acid nih.gov |

Post-Translational Modification of Key Enzymes

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can dramatically alter their activity, stability, or localization. wikipedia.orgcusabio.com Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination. cusabio.comnews-medical.net These modifications are critical for the fine-tuning of metabolic pathways. cusabio.comnih.gov

In the pathway involving N-Acetyl-D-mannosamine 6-phosphate, key enzymes are potential targets for PTMs. For example, phosphorylation, the addition of a phosphate (B84403) group by kinases, is a widespread mechanism for switching enzymes on or off. news-medical.net The activity of the bifunctional GNE enzyme, which includes a kinase domain that phosphorylates ManNAc to form N-Acetyl-D-mannosamine 6-phosphate, could theoretically be modulated by phosphorylation at other sites on the protein. nih.govhmdb.ca Similarly, acetylation, the addition of an acetyl group, is known to regulate the stability and function of metabolic enzymes. news-medical.net

While specific PTMs for every enzyme in the N-Acetyl-D-mannosamine 6-phosphate pathway are not yet fully elucidated in all organisms, the principle of PTM-based regulation is well-established in metabolism. nih.gov For instance, enzymes like pyruvate (B1213749) dehydrogenase are regulated by a cycle of phosphorylation and dephosphorylation. nih.gov It is highly probable that similar PTM-based mechanisms apply to the enzymes governing N-Acetyl-D-mannosamine 6-phosphate levels to provide an additional layer of rapid and reversible control.

Cellular and Subcellular Localization of Metabolic Compartments

The spatial separation of metabolic pathways within different cellular compartments is a key regulatory strategy. This compartmentalization prevents futile cycles, isolates incompatible reactions, and allows for differential regulation of metabolic fluxes.

The biosynthesis of sialic acid, involving N-Acetyl-D-mannosamine 6-phosphate, is a well-defined example of such spatial organization. nih.gov

Cytoplasm : The initial steps of the pathway occur in the cytoplasm. wikipedia.org This includes the conversion of UDP-GlcNAc to ManNAc by GNE, and the subsequent phosphorylation of ManNAc to N-Acetyl-D-mannosamine 6-phosphate by the kinase domain of the same enzyme. wikipedia.orghmdb.ca Studies in rat liver have confirmed that the enzymes responsible for the final steps of N-acetylneuraminic acid synthesis, N-acetylneuraminate-9-phosphate synthase and N-acetylneuraminate 9-phosphatase, are also located in the cytosolic fraction. nih.gov

Nucleus : The synthesized sialic acid becomes "activated" in the nucleus by CMP-sialic acid synthetase, which converts it to CMP-sialic acid. wikipedia.org

Golgi Apparatus : This activated sugar donor, CMP-sialic acid, is then transported into the Golgi apparatus. Here, sialyltransferases attach the sialic acid to the terminal positions of carbohydrate chains on newly synthesized glycoproteins and glycolipids. wikipedia.org

This distribution of enzymes and intermediates across the cytoplasm, nucleus, and Golgi apparatus illustrates a highly organized metabolic pathway, ensuring efficient production and utilization of sialic acids while allowing for distinct points of regulation in each compartment. wikipedia.orgnih.gov

Comparative Biochemistry and Evolutionary Aspects of N Acetyl D Mannosamine 6 Phosphate Pathways

Diversity of Biosynthetic and Catabolic Routes Across Domains of Life

The metabolic pathways involving N-Acetyl-D-mannosamine 6-phosphate are distinct in their purpose and regulation between mammals and bacteria, reflecting their different biological contexts. In mammals, the pathway is biosynthetic, aimed at producing sialic acids for cellular functions, whereas in many bacteria, it is catabolic, designed to break down scavenged sialic acids for nutrients.

In vertebrates, the de novo biosynthesis of sialic acid is a cytosolic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc). rsc.orgnih.gov The pathway to producing N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, involves four sequential enzymatic steps, with ManNAc-6-P acting as a crucial intermediate. rsc.orgmdpi.com

The first two steps are catalyzed by a single bifunctional enzyme known as UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). mdpi.comnih.govnih.gov

Epimerization: The GNE epimerase domain first converts UDP-GlcNAc into N-acetyl-D-mannosamine (ManNAc) and UDP. mdpi.comwikipedia.org This is the committed step in sialic acid biosynthesis. wikipedia.org

Phosphorylation: Subsequently, the kinase domain of the same GNE enzyme catalyzes the phosphorylation of ManNAc at the C-6 position, using ATP as the phosphate (B84403) donor, to produce N-Acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) . rsc.orgmdpi.comnih.gov

Condensation: ManNAc-6-P is then condensed with phosphoenolpyruvate (B93156) (PEP) by the enzyme N-acetylneuraminate synthase (NANS) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). mdpi.comru.nl

Dephosphorylation: Finally, the enzyme N-acetylneuraminic acid 9-phosphate phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield free cytosolic Neu5Ac. mdpi.comru.nl

This newly synthesized Neu5Ac is then activated in the nucleus to CMP-sialic acid, which serves as the donor substrate for the sialylation of glycoproteins and glycolipids within the Golgi apparatus. nih.govwikipedia.org

Table 1: Key Enzymes in Mammalian Sialic Acid Biosynthesis

| Enzyme | Abbreviation | Function |

| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | A bifunctional enzyme that catalyzes the conversion of UDP-GlcNAc to ManNAc and its subsequent phosphorylation to ManNAc-6-P. rsc.orgmdpi.com |

| N-acetylneuraminate synthase | NANS | Condenses ManNAc-6-P with PEP to form Neu5Ac-9-P. mdpi.comru.nl |

| N-acetylneuraminic acid 9-phosphate phosphatase | NANP | Dephosphorylates Neu5Ac-9-P to produce free Neu5Ac. mdpi.comru.nl |

Many bacteria, particularly those that colonize or infect vertebrates, have evolved pathways to utilize host-derived sialic acids as a valuable source of carbon and nitrogen. nih.govnih.gov This process is catabolic and involves a set of enzymes often encoded in a co-regulated gene cluster known as the nan operon. nih.gov

A common bacterial catabolic pathway proceeds as follows:

Scavenging and Cleavage: Bacteria first release terminal sialic acids from host glycoconjugates using a sialidase (or neuraminidase, NanH). nih.gov The free sialic acid (e.g., Neu5Ac) is transported into the cell where it is cleaved by N-acetylneuraminate lyase (NanA) into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.govacs.org

Phosphorylation: Unlike in mammals, a dedicated monofunctional enzyme, N-acetylmannosamine kinase (NanK), phosphorylates ManNAc to generate N-Acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) . nih.govacs.org

Epimerization: The enzyme ManNAc-6-P epimerase (NanE) then converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govnih.gov

Entry into Central Metabolism: GlcNAc-6-P is subsequently deacetylated and deaminated to enter the glycolytic pathway as fructose-6-phosphate (B1210287). nih.gov

However, significant diversity exists. For instance, bacteria of the genus Bacteroides, such as Bacteroides fragilis, and the periodontal pathogen Tannerella forsythia employ a different route. nih.govasm.org These organisms lack a homolog for the NanK kinase. nih.govasm.org Instead, their NanE epimerase acts directly on unphosphorylated ManNAc to produce N-acetylglucosamine (NAG). This NAG is then phosphorylated by a general hexokinase to form NAG-6-P, which enters the catabolic pathway, thereby bypassing the ManNAc-6-P intermediate entirely for this specific step. nih.gov

Table 2: Comparison of Sialic Acid Catabolic Pathways in Bacteria

| Step | Escherichia coli Pathway | Bacteroides fragilis Pathway |

| Sialic Acid Cleavage | Neu5Ac → ManNAc + Pyruvate (NanA) nih.gov | Neu5Ac → ManNAc + Pyruvate (NanL, a NanA homolog) nih.gov |

| ManNAc Processing | ManNAc → ManNAc-6-P (NanK) nih.govacs.org | ManNAc → N-acetylglucosamine (NanE) nih.gov |

| Epimerization/Phosphorylation | ManNAc-6-P → GlcNAc-6-P (NanE) nih.gov | N-acetylglucosamine → GlcNAc-6-P (RokA hexokinase) nih.gov |

| Final Product | GlcNAc-6-P (enters glycolysis) nih.gov | GlcNAc-6-P (enters glycolysis) nih.gov |

Conservation and Divergence of Enzyme Families

The enzymes that metabolize N-Acetyl-D-mannosamine 6-phosphate and its precursors exhibit both conservation of function and significant divergence in structure and evolutionary origin.

The kinases responsible for phosphorylating ManNAc—the kinase domain of mammalian GNE and the bacterial NanK—catalyze the identical biochemical reaction. nih.govacs.org Both belong to the large ROK (Repressor, Open reading frame, Kinase) superfamily of sugar kinases. acs.org However, their genomic context and protein architecture are divergent. In mammals, the kinase is part of a large, bifunctional enzyme (GNE), suggesting an evolutionary drive for co-localization of sequential activities. rsc.orgmdpi.com In contrast, bacterial NanK is a monofunctional protein, typically encoded within an operon that allows for coordinated regulation with other enzymes in the catabolic pathway. nih.gov The complete absence of a NanK homolog in some bacterial lineages like Bacteroides represents a major point of divergence, leading to an alternative metabolic strategy. nih.gov

The epimerase enzymes also show considerable divergence. The epimerase domain of mammalian GNE acts on a nucleotide sugar (UDP-GlcNAc) to produce ManNAc. mdpi.com In contrast, the canonical bacterial NanE acts on a sugar phosphate (ManNAc-6-P) to produce GlcNAc-6-P. nih.gov Furthermore, the NanE found in Bacteroides fragilis is evolutionarily distinct; it acts on an unphosphorylated sugar (ManNAc) and shares more sequence homology with eukaryotic renin-binding proteins than with the NanE enzymes from bacteria like E. coli. nih.gov

Evolutionary Pressures Shaping N-Acetyl-D-mannosamine 6-Phosphate Metabolism

The evolution of pathways involving N-Acetyl-D-mannosamine 6-phosphate has been shaped by powerful selective pressures, primarily related to host-pathogen interactions and nutrient availability.

For mammals, the ability to synthesize sialic acids via the GNE-mediated pathway is fundamental for development and physiological function. nih.gov Sialic acids are critical for cell-cell communication, immune system regulation, and protecting proteins from degradation. nih.govmdpi.com The embryonic lethality observed in mice with an inactivated GNE gene underscores the vital importance of this biosynthetic pathway. nih.gov

For bacteria, the evolution of sialic acid catabolic pathways is a direct adaptation for survival and virulence within a host. The ability to use the abundant sialic acids on host cell surfaces and in mucus provides a competitive advantage, allowing these microbes to colonize specific niches. mdpi.comnih.gov This host-pathogen "arms race" is a potent evolutionary driver. Hosts evolve complex sialoglycan structures, and pathogens, in turn, evolve sophisticated enzymatic toolkits (sialidases, lyases, kinases, epimerases) to break them down. The organization of these genes into operons in bacteria allows for a rapid and efficient metabolic response when sialic acid becomes available. nih.gov

The divergence in catabolic strategies, such as the bypass of ManNAc-6-P in Bacteroides, likely reflects adaptation to different microenvironments within the host. nih.gov This metabolic plasticity may allow for better integration with the organism's central metabolism or provide a more efficient route under the specific nutrient conditions of its ecological niche, such as the mammalian gut.

Advanced Methodologies in Research on N Acetyl D Mannosamine 6 Phosphate

Enzymatic Assay Development and Kinetic Characterization

The development of robust enzymatic assays is fundamental to characterizing the enzymes that act upon N-Acetyl-D-mannosamine 6-phosphate. Researchers have devised various methods to monitor the activity of these enzymes in real-time. For instance, a novel coupled assay has been developed to characterize N-acetylmannosamine-6-phosphate 2-epimerase (NanE) from Staphylococcus aureus, allowing for the determination of its kinetic constants. nih.gov This approach provides a continuous way to measure enzyme catalysis. nih.gov

Kinetic characterization of enzymes such as UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) has been pivotal. nih.govreactome.org Early research proposed a hexameric structure for rat UDP-GlcNAc 2-epimerase based on kinetic data of allosteric inhibition by CMP-Neu5Ac. nih.gov Studies on the kinase domain of GNE have revealed that mutations can significantly impact its activity. For example, the M712T mutation was found to reduce the kinase activity of the full-length GNE by 30% without affecting its epimerase activity. nih.gov In contrast, other mutations can diminish both the kinase and epimerase activities, suggesting an allosteric coupling between the two domains. nih.gov The kinetic properties of N-acetylmannosamine kinase (NanK) enzymes, which phosphorylate N-acetylmannosamine (ManNAc) to ManNAc-6P, have also been extensively studied, revealing differences between enzymes with and without a conserved zinc-finger motif. acs.org

Structural Biology Approaches (e.g., X-ray Crystallography) for Enzyme-Ligand Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of enzymes that interact with N-Acetyl-D-mannosamine 6-phosphate, providing profound insights into their mechanisms of action. nih.govbiologiachile.cl The crystal structure of the N-acetylmannosamine kinase (MNK) domain of human GNE has been solved in complex with ManNAc, ManNAc and ADP, and ManNAc 6-phosphate and ADP, offering a detailed view of the active site. nih.gov These structures provide a basis for understanding how the enzyme binds its substrate and product and have been instrumental in the design of inhibitors. nih.gov

Similarly, the crystal structure of the GNE kinase domain has been determined in its ligand-free state, revealing a typical bi-lobal kinase architecture. nih.govplos.org This structural information helps in mapping disease-related mutations and understanding their functional consequences. nih.govresearchgate.net For example, mutations can be classified based on their location within the dimer interface, interlobar helices, on the protein surface, or within other secondary structural elements. nih.gov The crystal structure of Staphylococcus aureus NanE has been solved with both its natural substrate and modified substrates, leading to the identification of key active-site residues. nih.gov Furthermore, the structure of the Vibrio vulnificus NanR protein in a complex with ManNAc-6P has been determined, revealing the molecular basis of how this transcriptional regulator recognizes its ligand. researchgate.net

Genetic Engineering and Gene Knockout Studies

Genetic engineering and gene knockout studies have been instrumental in understanding the in vivo roles of enzymes involved in N-Acetyl-D-mannosamine 6-phosphate metabolism. The gene encoding the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase is known as the GNE gene. medlineplus.govwikipedia.org Mutations in this gene are associated with GNE myopathy, a progressive muscle-weakening disorder. medlineplus.govmedlineplus.gov

To investigate the pathophysiology of this disease, researchers have generated mouse models. A complete knockout of the Gne gene in mice proved to be embryonically lethal. nih.govnih.govoup.comresearchgate.net This led to the development of transgenic mice expressing specific human GNE mutations, such as D176V and V572L, on a Gne knockout background. nih.govnih.gov These mouse models exhibit features similar to the human disease, including hyposialylation and the development of beta-amyloid depositions in myofibers, making them valuable tools for studying the disease mechanism and testing therapeutic strategies. nih.govnih.gov Additionally, a mouse model with a M743T mutation in the Gne gene has been created, where the exon containing the mutation is flanked by loxP sites, allowing for tissue-specific gene deletion using Cre recombinase. jax.org

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolic Analysis

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the analysis of metabolites, including N-Acetyl-D-mannosamine 6-phosphate. jax.org The Human Metabolome Database (HMDB) provides predicted 1D 1H NMR spectra for ManNAc-6P, which can aid in its identification in complex biological samples. hmdb.ca Experimental NMR data, including 1D and 2D spectra, are also available for the parent compound, N-acetyl-D-mannosamine, from resources like the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Mass spectrometry is widely used for the detection and quantification of ManNAc-6P and related metabolites. For instance, GC-MS data for N-acetylmannosamine is available in the HMDB. hmdb.ca Researchers have also used mass spectrometry to confirm the product of the NanK enzyme reaction as N-acetylmannosamine 6-phosphate. acs.org These techniques are crucial for metabolic profiling and understanding the metabolic consequences of enzyme deficiencies or mutations. jax.org

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling, in conjunction with techniques like mass spectrometry and NMR, is a powerful strategy for tracing the metabolic fate of molecules and quantifying metabolic fluxes through pathways. While direct search results for isotopic labeling studies specifically focused on N-Acetyl-D-mannosamine 6-phosphate were not prominently found, this methodology is a standard and vital approach in metabolic research.

In a typical isotopic labeling experiment to study the sialic acid biosynthesis pathway, cells or organisms would be supplied with a stable isotope-labeled precursor, such as ¹³C-glucose or ¹⁵N-glutamine. The labeled atoms would be incorporated into downstream metabolites, including UDP-GlcNAc, ManNAc, and subsequently ManNAc-6P. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can determine the relative and absolute rates of their synthesis and consumption. This allows for a quantitative understanding of how genetic mutations or environmental perturbations affect the flux through the pathway that produces ManNAc-6P.

Biochemical Purification and Characterization of Enzymes

The purification of enzymes involved in N-Acetyl-D-mannosamine 6-phosphate metabolism is a prerequisite for their detailed biochemical and structural characterization. oup.comjax.org The bifunctional enzyme GNE was first purified to homogeneity in 1997 through procedures that focused on either its UDP-GlcNAc 2-epimerase or ManNAc kinase activity. nih.gov Modern purification strategies often involve expressing the recombinant protein in a host system like Escherichia coli and then using a series of chromatography steps.

For example, the kinase domain of GNE has been purified by resuspending frozen cells in a buffer, lysing them, and then using nickel-nitrilotriacetic acid (Ni-NTA) beads to bind the protein, followed by further purification steps. nih.gov Similarly, human liver glucosamine-6-phosphate N-acetyltransferase has been expressed in E. coli and purified to homogeneity using Ni²⁺-chelating chromatography followed by size-exclusion chromatography. nih.gov The purity of the enzyme is typically assessed by SDS-PAGE analysis. plos.org Once purified, the enzymes can be used for kinetic assays, structural studies, and other biochemical characterizations. oup.comjax.org

Future Research Directions and Unresolved Questions

Discovery of Novel Enzymes and Pathways Related to N-Acetyl-D-mannosamine 6-Phosphate

The known metabolic pathways involving ManNAc-6-P primarily revolve around its role as a precursor in sialic acid biosynthesis and its catabolism. hmdb.capatsnap.com However, the full spectrum of enzymes that interact with this phosphorylated sugar and the pathways they participate in are likely not yet fully mapped. Future research will focus on identifying and characterizing novel enzymes that utilize ManNAc-6-P as a substrate, product, or regulator. This exploration could uncover previously unknown metabolic routes and connections to other cellular processes. For instance, research into the bacterial enzyme N-acetyl-D-mannosamine dehydrogenase (NAMDH) has already revealed a unique oxidative pathway for N-acetyl-D-mannosamine (ManNAc), the precursor to ManNAc-6-P. portlandpress.com The discovery of analogous or entirely new enzymatic activities related to ManNAc-6-P in various organisms, including humans, is a key area of investigation.

Comprehensive Understanding of Regulatory Networks

The biosynthesis and degradation of ManNAc-6-P are tightly controlled to meet the cell's demand for sialic acid and to maintain metabolic homeostasis. While some regulatory mechanisms, such as feedback inhibition of UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) by CMP-sialic acid, are known, a comprehensive picture of the regulatory networks governing ManNAc-6-P levels is still emerging. wikipedia.org Future studies will aim to unravel the complex interplay of transcriptional, translational, and allosteric regulation that controls the enzymes involved in ManNAc-6-P metabolism. Understanding how cells sense and respond to changes in ManNAc-6-P concentration and how these regulatory networks are perturbed in disease states, such as GNE myopathy, is a critical research frontier. nih.gov

Interconnections with Other Glycosylation Pathways

Glycosylation is a complex and interconnected network of pathways. ManNAc-6-P, as a key intermediate in sialylation, undoubtedly has significant connections with other glycosylation pathways, such as N-glycosylation and O-GlcNAcylation. nih.gov For example, the availability of the initial substrate for sialic acid synthesis, UDP-N-acetylglucosamine (UDP-GlcNAc), is also critical for the hexosamine biosynthetic pathway (HBP). nih.govmdpi.com Future research will focus on elucidating the precise nature of the crosstalk between the sialic acid pathway and other glycosylation pathways. Investigating how alterations in ManNAc-6-P levels impact the flux through these interconnected pathways and influence the final glycan structures on proteins and lipids is essential for a holistic understanding of cellular glycome regulation. Recent studies have already shown that supplementing with ManNAc can modulate high mannose glycosylation of monoclonal antibodies, highlighting the potential for targeted interventions in this interconnected network. nih.gov

Elucidation of Enzyme Specificity and Catalytic Power through Directed Evolution

The enzymes that metabolize ManNAc-6-P exhibit remarkable specificity and catalytic efficiency. Understanding the structural basis for this specificity and the mechanisms underlying their catalytic power is a major goal for future research. Techniques like directed evolution, which involves generating and screening large libraries of enzyme variants, can be powerfully employed to probe the structure-function relationships of these enzymes. nobelprize.orgyoutube.compsu.edu By introducing targeted or random mutations, researchers can identify key amino acid residues responsible for substrate binding and catalysis. This approach has already been used to investigate the mechanism of N-acetylmannosamine-6-phosphate 2-epimerase. nih.govnih.gov The insights gained from such studies will not only deepen our fundamental understanding of enzyme function but also pave the way for the rational design of novel biocatalysts with tailored properties for applications in biotechnology and medicine.

Development of Systems-Level Models for Metabolic Reconstruction

To fully grasp the dynamic behavior of ManNAc-6-P within the cell, a systems-level understanding is required. This involves integrating experimental data into comprehensive computational models that can simulate and predict metabolic fluxes. Future research will focus on developing detailed kinetic models of the pathways involving ManNAc-6-P. These models will incorporate information on enzyme kinetics, substrate concentrations, and regulatory interactions to provide a quantitative framework for understanding how the concentration of ManNAc-6-P is controlled and how it responds to various perturbations. Such systems-level models will be invaluable for identifying key control points in the pathway and for predicting the metabolic consequences of genetic mutations or therapeutic interventions.

Q & A

Q. What is the biosynthetic pathway of N-Acetyl-D-mannosamine 6-phosphate, and what are the key enzymatic steps involved?

- Methodological Answer: ManNAc-6-P is synthesized via a cytosolic pathway:

- Step 1: UDP-N-acetylglucosamine (UDP-GlcNAc) is epimerized to N-acetyl-D-mannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) .

- Step 2: GNE phosphorylates ManNAc at the 6-position to form ManNAc-6-P .

- Step 3: ManNAc-6-P is condensed with phosphoenolpyruvate (PEP) by Neu5Ac synthase to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P), a precursor to sialic acids .

Key Tools: Knockout models for GNE, isotopic tracing (e.g., ¹³C-labeled UDP-GlcNAc), and enzymatic activity assays .

Q. How does ManNAc-6-P contribute to lysosomal enzyme targeting?

- Methodological Answer: Lysosomal enzymes are tagged with mannose 6-phosphate (Man6P), a derivative of ManNAc-6-P, which binds to cation-dependent (CD-MPR) or -independent (CI-MPR) receptors. This interaction directs enzyme trafficking to lysosomes . Experimental Validation:

- Treat purified enzymes (e.g., β-glucuronidase) with endoglycosidase H to cleave Man6P-containing oligosaccharides, abolishing receptor-mediated endocytosis .

- Use surface plasmon resonance (SPR) to quantify receptor-ligand binding affinities .

Q. What methodologies are effective for detecting and quantifying ManNAc-6-P in cellular systems?

- Methodological Answer:

- Ion-pairing UHPLC-MS: Employ diisopropylethylamine (DIPEA) and hexafluoroisopropanol (HFIP) to resolve phosphorylated sugars like ManNAc-6-P with high sensitivity .

- Enzymatic Assays: Use phosphatases (e.g., Neu5Ac-9-P phosphatase) to dephosphorylate intermediates, followed by colorimetric quantification .

Advanced Research Questions

Q. What structural insights explain the binding specificity of cation-dependent mannose 6-phosphate receptors (CD-MPR) to phosphorylated glycans?

Q. How do variations in phosphorylated oligomannose N-glycan levels across cell lines inform lysosomal activity?

- Methodological Answer: Quantify Man6P-modified N-glycans via mass spectrometry (MS):

- Example: SCC-9 cells exhibit 6% Man6P-oligomannose glycans (vs. 1.5–3% in other lines), correlating with elevated lysosomal enzyme activity .

Experimental Design: - Compare glycosylation profiles using lectin arrays or PNGase F digestion followed by LC-MS/MS .

Q. What experimental approaches resolve contradictions regarding the spatial requirements for mannose 6-phosphate receptor binding?

- Methodological Answer: Early studies emphasized terminal Man6P as essential, but structural data show extended binding pockets. Resolve discrepancies by:

Q. How does the bifunctional enzyme GNE regulate flux through the sialic acid biosynthesis pathway?

- Methodological Answer: GNE’s kinase activity is feedback-inhibited by downstream metabolites (e.g., CMP-Neu5Ac). Key Experiments:

Q. What is the mechanistic role of ManNAc-6-P in cross-pathway interactions, such as the hexosamine signaling pathway?

- Methodological Answer: ManNAc-6-P intersects with the hexosamine pathway via UDP-GlcNAc, a substrate for O-GlcNAcylation. Experimental Links:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.